Conformer Stability: cis-4Cl3FA Exhibits Lower Electronic Excitation Energy than trans-4Cl3FA by 117 cm⁻¹
Resonance-enhanced two-photon ionization (R2PI) spectroscopy of 4-chloro-3-fluoroanisole reveals that the compound exists as two spectroscopically resolvable conformers, cis and trans, in the S₀ ground state [1]. The first electronic excitation energy (E₁) of cis-35Cl-4Cl3FA was measured at 35,326 ± 3 cm⁻¹, while trans-35Cl-4Cl3FA exhibits an E₁ of 35,443 ± 3 cm⁻¹, representing a quantified energy difference of 117 cm⁻¹ [1]. The corresponding adiabatic ionization energies (IE) are 67,330 ± 5 cm⁻¹ for cis and 67,591 ± 5 cm⁻¹ for trans, a difference of 261 cm⁻¹ [1]. Across all electronic states examined (S₀, S₁, D₀), the cis conformer is consistently more stable than the trans conformer [1]. This two-conformer behavior contrasts with 2- and 4-halogenated anisole derivatives, which exhibit only a single spectroscopically detectable conformer [1].
| Evidence Dimension | First electronic excitation energy (E₁) and adiabatic ionization energy (IE) of conformers |
|---|---|
| Target Compound Data | cis-4Cl3FA: E₁ = 35,326 ± 3 cm⁻¹, IE = 67,330 ± 5 cm⁻¹; trans-4Cl3FA: E₁ = 35,443 ± 3 cm⁻¹, IE = 67,591 ± 5 cm⁻¹ |
| Comparator Or Baseline | Within-compound comparison: trans conformer vs. cis conformer; class-level comparator: 2- and 4-halogenated anisoles exhibit only one detectable conformer |
| Quantified Difference | ΔE₁ = 117 cm⁻¹ (trans higher); ΔIE = 261 cm⁻¹ (trans higher); cis is more stable across S₀, S₁, and D₀ states |
| Conditions | Gas-phase R2PI and MATI spectroscopy; 35Cl isotope; room-temperature molecular beam |
Why This Matters
This quantified conformational landscape, unique among halogenated anisole positional isomers, provides a verifiable spectroscopic fingerprint for identity confirmation and purity assessment, directly enabling analytical method development and quality control in GMP environments.
- [1] Liu S, Dai W, Lin D, Cheng M, Du Y, Zhu Q. REMPI and MATI spectroscopy of cis and trans 4-chloro-3-fluoroanisole. Journal of Molecular Spectroscopy. 2017; 335: 41-48. View Source
